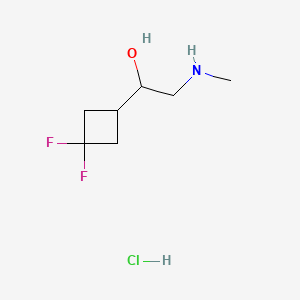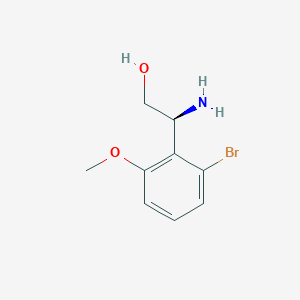
(S)-2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 2-bromo-6-methoxybenzaldehyde.
Step 1: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Step 2: The resulting alcohol undergoes a nucleophilic substitution reaction with an appropriate amine, such as (S)-2-aminoethanol, under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols or amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate or primary amines under basic conditions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of de-brominated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its structural features.
Medicine:
- Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (2S)-2-amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol exerts its effects is primarily through interactions with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(2S)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol: Contains a fluorine atom instead of bromine.
(2S)-2-amino-2-(2-iodo-6-methoxyphenyl)ethan-1-ol: Contains an iodine atom instead of bromine.
Uniqueness:
- The presence of the bromine atom in (2S)-2-amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol imparts unique reactivity and binding properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and biological interactions.
Propriétés
Formule moléculaire |
C9H12BrNO2 |
|---|---|
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2-bromo-6-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m1/s1 |
Clé InChI |
CZEVQFURMFATFJ-SSDOTTSWSA-N |
SMILES isomérique |
COC1=C(C(=CC=C1)Br)[C@@H](CO)N |
SMILES canonique |
COC1=C(C(=CC=C1)Br)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



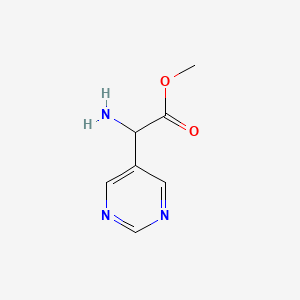
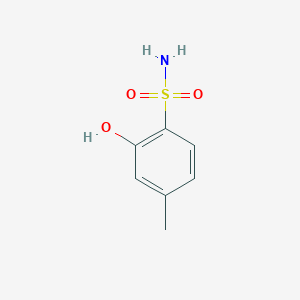
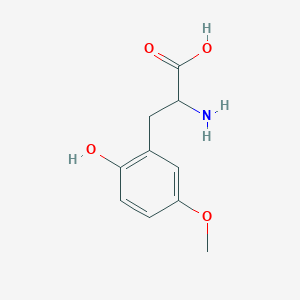





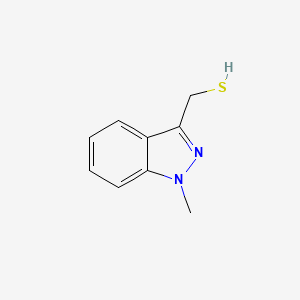
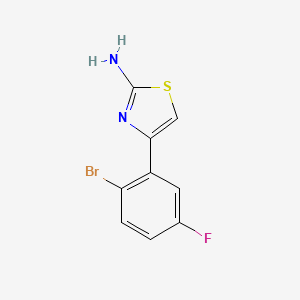
![3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride](/img/structure/B13604127.png)
